

A-Technical-Guide-to-Fluorinated-Chiral-Alcohols-Properties-Synthesis-and-Applications

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Compound of Interest

Compound Name: (S)-2-(4-Fluorophenyl)propan-1-ol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated chiral alcohols are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science.[1] The introduction of fluorine atoms into chiral alcohol scaffolds can dramatically alter their physicochemical and biological properties.[2][3] This often leads to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability of drug candidates.[2][3][4] Consequently, these compounds are valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[5][6] This guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated chiral alcohols, with a focus on their relevance to drug discovery and development.

Physicochemical Properties of Fluorinated Alcohols

The presence of fluorine imparts unique properties to alcohols.[7] Fluorinated alcohols, such as trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), are excellent solvents for a variety of organic molecules, including peptides and proteins.[7] They are also known to alter the properties and stability of lipid bilayers.[7]

A study on the effects of fluorinated alcohols on lipid bilayers demonstrated that they are more potent in perturbing these structures than their non-fluorinated counterparts.[7] The potency of these alcohols increases with the number of fluorine atoms. For instance, perfluoro-tert-butanol



(PFTB) was found to be the most potent, while TFE was the least among the studied compounds.[7]

Property	Value	Reference
Hexafluoroisopropanol (HFIP)		
Boiling Point	58.6°C	[8]
Melting Point	-4°C	[8]
Density	1.605 g/mL	[8]
рКа	9.3	[8]
8-2 Telomer B Alcohol (CF ₃ (CF ₂) ₇ CH ₂ CH ₂ OH)		
Vapor Pressure	3 Pa at 21°C	[9][10]
Water Solubility (25°C)	137 μg/L	[9][10]
Water Solubility (37°C)	318 μg/L	[9][10]

Asymmetric Synthesis of Fluorinated Chiral Alcohols

The stereoselective synthesis of fluorinated chiral alcohols is a key challenge in organic chemistry. Several methods have been developed to address this, including catalytic asymmetric synthesis and biocatalysis.

Catalytic Asymmetric Synthesis

Various catalytic systems have been employed for the enantioselective synthesis of fluorinated chiral alcohols. These methods often involve the asymmetric reduction of prochiral fluorinated ketones or the enantioselective addition of a fluorinated moiety to a carbonyl compound.

Asymmetric Transfer Hydrogenation: A metal-catalyzed asymmetric reduction of α-CF₃-γ-oxo-methanols has been developed to produce α-CF₃-1,3-glycols with high stereopurity.[1]
 This method relies on a double dynamic kinetic resolution during an asymmetric transfer







hydrogenation catalyzed by an ansa-ruthenium(II) complex in a formic acid/triethylamine system.[1]

- Nitroaldol Reaction: A highly enantioselective and diastereoselective copper(II)bisoxazolidine catalyzed nitroaldol reaction of trifluoromethyl ketones has been reported.[11]
 [12] This reaction yields chiral tertiary trifluoromethyl alcohols in high yields and enantiomeric
 excess.[12]
- Reductive Cross-Coupling: A nickel-catalyzed asymmetric reductive cross-coupling of acyl chlorides with trifluoroalkyl bromides has been developed for the synthesis of enantioenriched α-trifluoromethylated ketones.[13] Subsequent reduction of these ketones in a one-pot process affords β-trifluoromethyl alcohols with adjacent stereocenters.[13]
- Addition of Ynamides: A catalytic enantioselective addition of terminal ynamides to trifluoromethyl ketones, catalyzed by Zn(OTf)₂, a bis(prolinol)phenol ligand, and triethyl phosphate, provides access to propargylic CF₃-substituted tertiary alcohols with high yields and enantiomeric excess.[14]



Method	Catalyst/ Reagent	Substrate	Product	Yield (%)	ee (%)	dr
Asymmetri c Alkynylatio n	Cinchona alkaloid / BaF ₂	Nonenoliza ble trifluoromet hyl ketones	CF₃- substituted propargylic alcohols	55-98	65-94	-
Asymmetri c Ynamide Addition	Zn(OTf) ₂ / bis(prolinol)phenol ligand	Trifluorome thyl ketones	Propargylic CF ₃ - substituted tertiary alcohols	High	High	-
Asymmetri c Nitroaldol Reaction	Cu(II)- bisoxazolid ine	Aliphatic and aromatic trifluoromet hyl ketones	Tertiary trifluoromet hyl alcohols	up to 95	up to 86	-
Asymmetri c Reductive Cross- Coupling	NiCl₂·DME / L11	Acyl chlorides and trifluoroalky I bromides	β- trifluoromet hyl alcohols	-	up to 94	>20:1

Biocatalytic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. [15][16] Enzymes, such as ketoreductases, can catalyze the stereoselective reduction of fluorinated ketones to their corresponding chiral alcohols with high enantiomeric and diastereomeric excess.[17][18][19]

Ketoreductase-Mediated Reduction: Commercially available ketoreductases have been successfully used for the chemo- and stereoselective reduction of prochiral methyl/trifluoromethyl diketones to produce chiral fluorinated hydroxyketones with excellent enantiomeric excess (>98%).[17] These enzymes can differentiate between methyl and trifluoromethyl ketones within the same molecule.[17]



Dynamic Reductive Kinetic Resolution (DYRKR): Racemic α-fluoro-β-keto esters can be converted to stereochemically pure α-fluoro-β-hydroxy esters through DYRKR using ketoreductases.[18] Different enzymes can be selected to produce either the syn or anti diastereomers with high diastereomeric and enantiomeric excess.[18]

Experimental Protocols General Procedure for Asymmetric Nitroaldol Reaction

To a solution of the trifluoromethyl ketone (0.2 mmol) in toluene (1.0 mL) is added the Cu(II)-bisoxazolidine catalyst (10 mol%). The mixture is stirred at room temperature for 10 minutes. Nitromethane (0.6 mmol) and tributylamine (20 mol%) are then added, and the reaction is stirred at room temperature for the specified time. The reaction is quenched with saturated aqueous NH₄Cl solution, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired tertiary trifluoromethyl alcohol.[12]

General Procedure for Ketoreductase-Mediated Reduction

To a solution of the fluorinated ketone (100 mg) in a suitable buffer (e.g., potassium phosphate buffer) is added the ketoreductase enzyme and a cofactor (e.g., NADPH or NADH). A recycling system for the cofactor, such as glucose and glucose dehydrogenase, is often employed. The reaction mixture is incubated at a specific temperature (e.g., 30 °C) with shaking for a certain period (e.g., 24-48 hours). The reaction is then quenched, and the product is extracted with an organic solvent. The organic layer is dried, concentrated, and the product is purified by chromatography.

Applications in Drug Development

The unique properties of fluorinated chiral alcohols make them highly valuable in drug design. [2][20][21][22] The introduction of a fluorine atom or a trifluoromethyl group can significantly impact a drug's pharmacokinetic and pharmacodynamic properties.[2][3][4]

• Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation at that position, leading to increased metabolic stability and a longer half-life of the drug.[2][23]

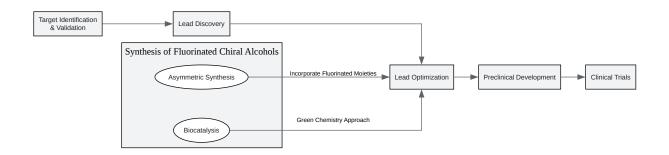


- Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding, which can enhance binding affinity and potency.[2]
- Lipophilicity and Bioavailability: Fluorine substitution can modulate the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, often leading to improved bioavailability.[2][3]

An example of a drug containing a chiral fluorinated alcohol moiety is the anti-HIV drug Efavirenz.[14]

Logical Relationships and Workflows Drug Discovery Workflow Incorporating Fluorinated Chiral Alcohols

The integration of fluorinated chiral alcohols into the drug discovery process can be visualized as a workflow. This process typically starts with target identification and validation, followed by lead discovery and optimization, where the unique properties of these compounds are leveraged.



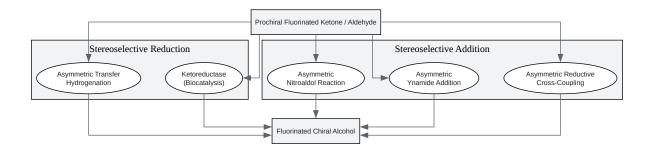
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Caption: Drug discovery workflow incorporating fluorinated chiral alcohols.



Asymmetric Synthesis Strategies for Fluorinated Chiral Alcohols

The various synthetic routes to access enantiomerically enriched fluorinated chiral alcohols can be summarized in a logical diagram. These strategies primarily involve either the stereoselective reduction of a prochiral ketone or the stereoselective addition to a carbonyl group.



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Caption: Synthesis strategies for fluorinated chiral alcohols.

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